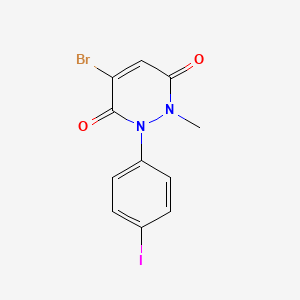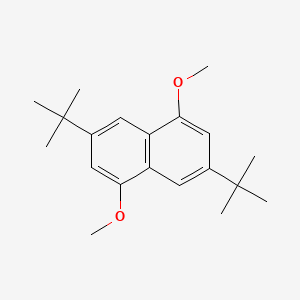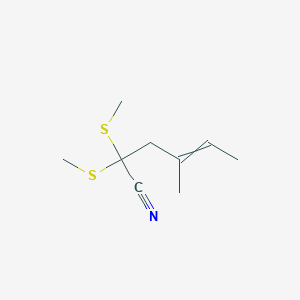
4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group, a double bond, and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a nitrile compound with a methylsulfanyl group, followed by the introduction of a double bond through dehydrohalogenation reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the methylsulfanyl groups can participate in redox reactions. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,2-bis(methylsulfanyl)butanenitrile
- 4-Methyl-2,2-bis(methylsulfanyl)pentanenitrile
- 4-Methyl-2,2-bis(methylsulfanyl)heptanenitrile
Uniqueness
4-Methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a nitrile group and a double bond, along with two methylsulfanyl groups, makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61223-67-4 |
|---|---|
Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
4-methyl-2,2-bis(methylsulfanyl)hex-4-enenitrile |
InChI |
InChI=1S/C9H15NS2/c1-5-8(2)6-9(7-10,11-3)12-4/h5H,6H2,1-4H3 |
InChI Key |
BKHZNYDSWWTXCO-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC(C#N)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methylbicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B14574518.png)
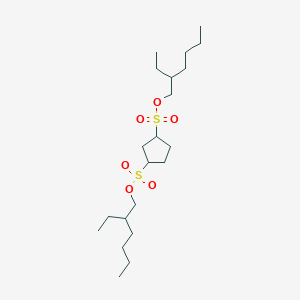
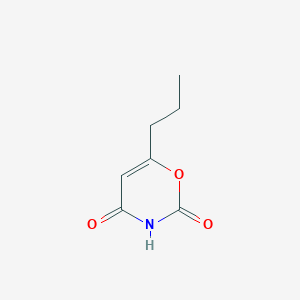
![Pent-4-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14574539.png)
![5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14574548.png)
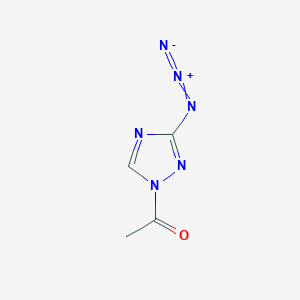
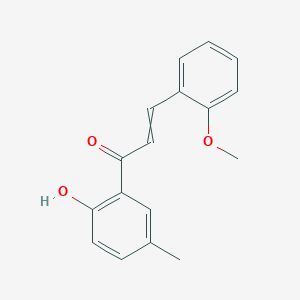
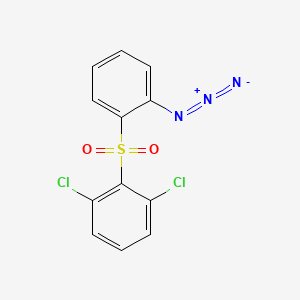
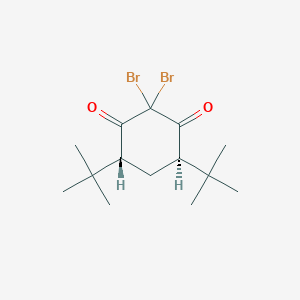
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)


